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Compound of Interest

Compound Name: ML005

Cat. No.: B1663241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for developing a reliable and robust activity

assay for ML-005, a novel metaproteomics-derived esterase.[1] The information is intended to

guide researchers in accurately measuring the enzymatic activity of ML-005 for various

applications, including biochemical characterization and high-throughput screening.

Introduction to ML-005
ML-005 is a lipolytic enzyme with a preference for short-chained substrates, classifying it as an

esterase.[1] It was identified through a functional metaproteomics approach and has been

heterologously expressed and characterized.[1] The catalytic triad of ML-005 has been

identified as Ser-99, Asp-164, and His-191.[1] Understanding its enzymatic activity is crucial for

potential applications in biocatalysis and other industrial processes.

Principle of the Assay
The recommended activity assay for ML-005 is a colorimetric assay using a p-nitrophenyl

(pNP) ester substrate, with p-nitrophenyl-butyrate (pNPB) being the preferred substrate.[1] The

esterase activity of ML-005 hydrolyzes the pNP-butyrate, releasing p-nitrophenol, which is a

yellow-colored product that can be quantified by measuring the absorbance at 405 nm. The

rate of p-nitrophenol formation is directly proportional to the ML-005 activity.
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Materials and Reagents
Purified ML-005 enzyme

p-Nitrophenyl-butyrate (pNPB) substrate stock solution (e.g., 100 mM in DMSO)

Assay Buffer: 50 mM Tris-HCl, pH 8.0

96-well clear, flat-bottom microplates

Microplate reader capable of measuring absorbance at 405 nm

Incubator or heating block set to 45°C

Enzyme Activity Assay Protocol
Prepare the Assay Buffer: Prepare a sufficient volume of 50 mM Tris-HCl buffer and adjust

the pH to 8.0.

Prepare the Substrate Working Solution: Dilute the pNPB stock solution in the assay buffer

to the desired final concentration. A typical starting concentration is 1 mM.

Set up the Reaction Plate:

Add 50 µL of the substrate working solution to each well of a 96-well microplate.

Include control wells:

Blank (No Enzyme): 50 µL of substrate working solution and 50 µL of assay buffer.

Positive Control (if available): A known esterase.

Test Wells: 50 µL of substrate working solution.

Pre-incubate the Plate: Pre-warm the microplate with the substrate solution at 45°C for 5

minutes.

Initiate the Reaction: Add 50 µL of the ML-005 enzyme solution (diluted in assay buffer to the

desired concentration) to the test wells.
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Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 45°C.

Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis:

Subtract the absorbance of the blank from all other readings.

Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the

absorbance vs. time curve.

Convert the rate of absorbance change to the rate of product formation using the Beer-

Lambert law (ε of p-nitrophenol at pH 8.0 is approximately 18,000 M⁻¹cm⁻¹).

Data Presentation
Table 1: Optimal Conditions for ML-005 Activity

Parameter Optimal Value Reference

pH 8.0 [1]

Temperature 45°C [1]

Table 2: Kinetic Parameters of ML-005 with p-
Nitrophenyl-butyrate

Parameter Value Reference

Vmax 59.8 µM/min [1][2][3][4]

Km 137.9 µM [1][2][3][4]

kcat 26 s⁻¹ [1][2][3][4]

kcat/Km 1.88 × 10⁵ M⁻¹s⁻¹ [1][2][3][4]

Table 3: Effect of Inhibitors and Additives on ML-005
Activity
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Compound Concentration
Effect on Relative
Activity

Reference

PMSF 1 mM
Almost complete

inactivation
[1][3][4]

DTT Not specified No significant effect [1]

EDTA Not specified No significant effect [1]

β-mercaptoethanol Not specified No significant effect [1]

Cu²⁺ 1 mM ~50% inhibition [1][3][4]

Methanol 10% Retained 21% activity [1][3][4]

SDS 1% Complete inactivation [1][3]

CHAPS 1% Retained 66% activity [3]
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ML-005 Activity Assay Workflow
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Caption: Workflow for the ML-005 esterase activity assay.
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Note on Signaling Pathways
Based on the available scientific literature, ML-005 is characterized as a secreted esterase.[1]

Enzymes of this nature function to catalyze specific biochemical reactions and are not typically

components of intracellular signaling pathways in the way that kinases, phosphatases, or

receptors are. The current body of research does not describe a signaling cascade that is

initiated or propagated by ML-005. Therefore, a signaling pathway diagram for ML-005 is not

applicable. The primary method to study its function is through direct measurement of its

enzymatic activity as detailed in the protocols above.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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